molecular formula C19F39COOH<br>C20HF39O2 B12778154 Perfluoroeicosanoic acid CAS No. 68310-12-3

Perfluoroeicosanoic acid

Cat. No.: B12778154
CAS No.: 68310-12-3
M. Wt: 1014.2 g/mol
InChI Key: VLLYHFSAJNIONB-UHFFFAOYSA-N
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Description

Perfluoroeicosanoic acid is a long-chain perfluorinated carboxylic acid with the chemical formula C20HF39O2. It is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and resistance to degradation. These compounds are often referred to as “forever chemicals” due to their stability and long-lasting presence in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoroeicosanoic acid can be synthesized through various methods, including electrochemical fluorination and telomerization. Electrochemical fluorination involves the direct fluorination of hydrocarbons in an electrolytic cell, while telomerization involves the reaction of tetrafluoroethylene with a telogen to produce a perfluorinated compound .

Industrial Production Methods

Industrial production of perfluorinated carboxylic acids typically involves the use of high-pressure reactors and specialized fluorination techniques. These methods ensure the complete substitution of hydrogen atoms with fluorine atoms, resulting in highly stable and inert compounds .

Chemical Reactions Analysis

Types of Reactions

Perfluoroeicosanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically require controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include shorter-chain perfluorinated carboxylic acids, perfluorinated alcohols, and other fluorinated derivatives .

Scientific Research Applications

Perfluoroeicosanoic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of perfluoroeicosanoic acid involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and energy homeostasis. This activation can lead to changes in gene expression, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorononanoic acid (PFNA)
  • Perfluorodecanoic acid (PFDA)

Uniqueness

Perfluoroeicosanoic acid is unique due to its longer carbon chain, which imparts greater stability and resistance to degradation compared to shorter-chain perfluorinated compounds. This makes it particularly persistent in the environment and challenging to remove through conventional treatment methods .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-nonatriacontafluoroicosanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20HF39O2/c21-2(22,1(60)61)3(23,24)4(25,26)5(27,28)6(29,30)7(31,32)8(33,34)9(35,36)10(37,38)11(39,40)12(41,42)13(43,44)14(45,46)15(47,48)16(49,50)17(51,52)18(53,54)19(55,56)20(57,58)59/h(H,60,61)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLYHFSAJNIONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19F39COOH, C20HF39O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name Eicosanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-nonatriacontafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90887327
Record name Perfluoroeicosanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1014.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68310-12-3
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Nonatriacontafluoroeicosanoic acid
Source CAS Common Chemistry
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Record name Perfluoroeicosanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eicosanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-nonatriacontafluoro-
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Record name Perfluoroeicosanoic acid
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Record name Nonatriacontafluoroicosanoic acid
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